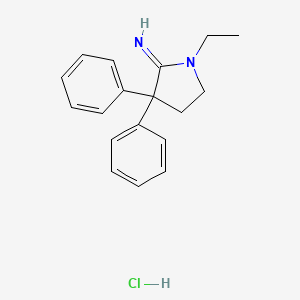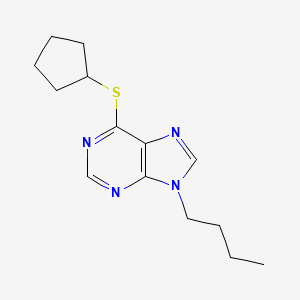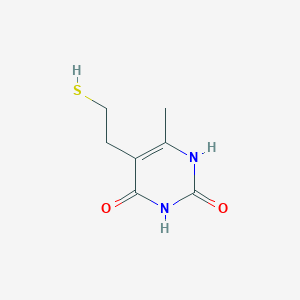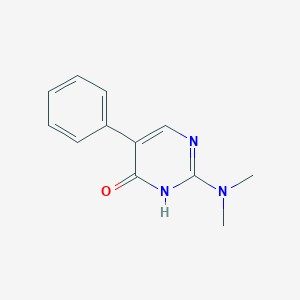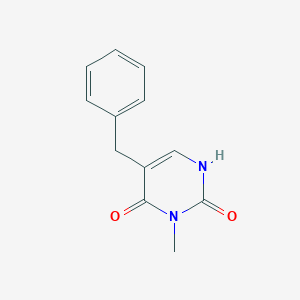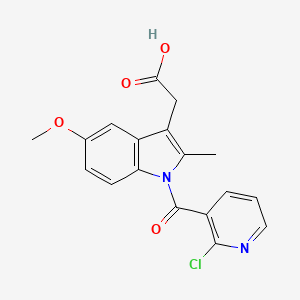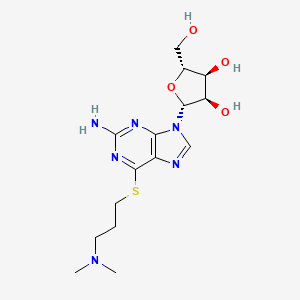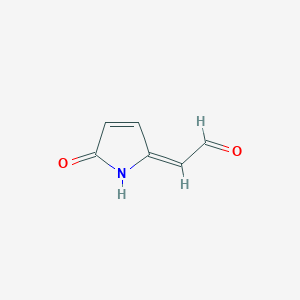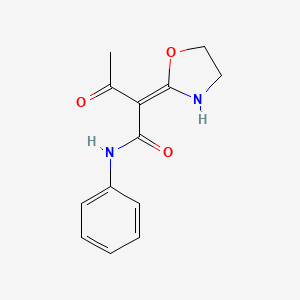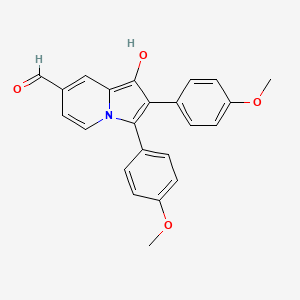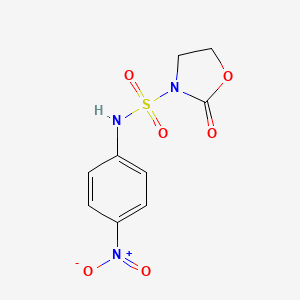
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a synthetic organic compound characterized by the presence of a nitrophenyl group, an oxazolidine ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Sulfonamide Group: The oxazolidine intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonamide group.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reagents.
化学反応の分析
Types of Reactions
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The oxazolidine ring can be oxidized under strong oxidative conditions to form corresponding oxazolidinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(4-Aminophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxazolidinones and other oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonamide groups. It can also serve as a model compound for studying the interactions of sulfonamides with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other drugs.
Industry
In industrial applications, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance of materials.
作用機序
The mechanism of action of N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds and interact with enzymes or receptors. The oxazolidine ring provides structural stability and can influence the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-thiol: Contains a thiol group instead of a sulfonamide group.
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-phosphamide: Features a phosphamide group in place of the sulfonamide group.
Uniqueness
N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of the nitrophenyl group, oxazolidine ring, and sulfonamide group makes this compound versatile for various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
848937-74-6 |
|---|---|
分子式 |
C9H9N3O6S |
分子量 |
287.25 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O6S/c13-9-11(5-6-18-9)19(16,17)10-7-1-3-8(4-2-7)12(14)15/h1-4,10H,5-6H2 |
InChIキー |
ZQLLNEYLBWTCOF-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
